molecular formula C10H9N3O3S B3022507 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 380590-97-6

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3022507
CAS No.: 380590-97-6
M. Wt: 251.26 g/mol
InChI Key: NEWCDELJIAHCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-(4-Methoxy-3-aminophenyl)-1,3-thiazol-2-amine.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation: Thiazole sulfoxides or sulfones.

Scientific Research Applications

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its anticancer properties by inducing oxidative stress in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroacetophenone: A structurally similar compound with a nitro group and a methoxy group attached to a phenyl ring, but lacking the thiazole ring.

    N-(4-Methoxy-3-nitrophenyl)acetamide: Another related compound with an acetamide group instead of the thiazole ring.

Uniqueness

4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development. Additionally, the combination of the methoxy and nitro groups with the thiazole ring provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWCDELJIAHCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.